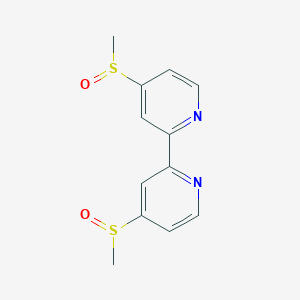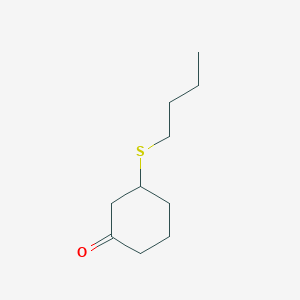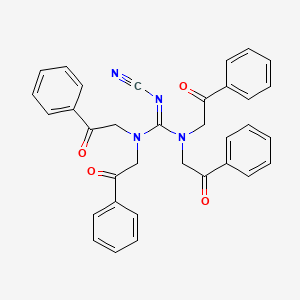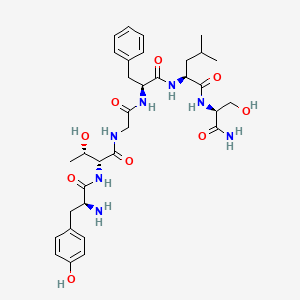![molecular formula C10H18O2 B14243780 2-Methyl-1,6-dioxaspiro[4.6]undecane CAS No. 403484-38-8](/img/structure/B14243780.png)
2-Methyl-1,6-dioxaspiro[4.6]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,6-dioxaspiro[46]undecane is a spiroketal compound characterized by its unique bicyclic structure, which includes a spiro linkage between a six-membered dioxane ring and a six-membered carbocyclic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,6-dioxaspiro[4.6]undecane typically involves the formation of the spiro linkage through a series of cyclization reactions. One common method includes the reaction of a diol with a ketone under acidic conditions to form the spiroketal structure. The reaction conditions often involve the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-1,6-dioxaspiro[4.6]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the spiroketal to its corresponding alcohols.
Substitution: The spiroketal can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the spiro ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,6-dioxaspiro[4.6]undecane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic compounds.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or as a lead compound for drug development.
Wirkmechanismus
The mechanism of action of 2-Methyl-1,6-dioxaspiro[4.6]undecane involves its interaction with molecular targets through its spiroketal structure. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the specific target and the context of the interaction .
Vergleich Mit ähnlichen Verbindungen
1,6-Dioxaspiro[4.5]decane: Another spiroketal with a similar structure but a different ring size.
1,7-Dioxaspiro[5.5]undecane: A spiroketal with a larger ring system, often used in similar applications.
1,3-Dioxane-1,3-dithiane spiranes: Compounds with both oxygen and sulfur atoms in the spiro ring, exhibiting different chemical properties.
Uniqueness: 2-Methyl-1,6-dioxaspiro[4.6]undecane is unique due to its specific ring size and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of structural variations on chemical and biological activity .
Eigenschaften
CAS-Nummer |
403484-38-8 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
2-methyl-1,11-dioxaspiro[4.6]undecane |
InChI |
InChI=1S/C10H18O2/c1-9-5-7-10(12-9)6-3-2-4-8-11-10/h9H,2-8H2,1H3 |
InChI-Schlüssel |
YILUKMLDFHZZIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2(O1)CCCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


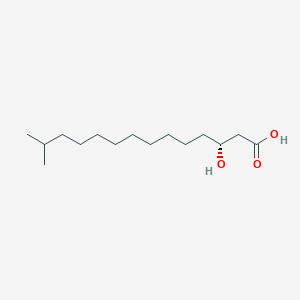
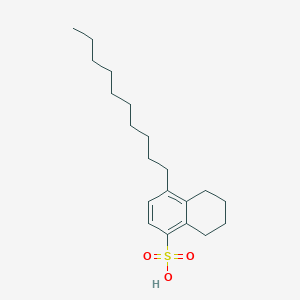
![2-Heptadecanol, 1-[(2-hydroxyethyl)methylamino]-, (R)-](/img/structure/B14243726.png)
![1,1,2,2,3,3,4,4,4-Nonafluoro-N-[1-(morpholin-4-yl)ethylidene]butane-1-sulfonamide](/img/structure/B14243729.png)
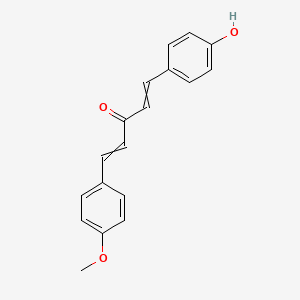
![2,6-Pyridinedicarboxamide, N,N'-bis[2-(acetylamino)ethyl]-](/img/structure/B14243744.png)
![Benzene, [(4,4,4-trimethoxybutoxy)methyl]-](/img/structure/B14243748.png)
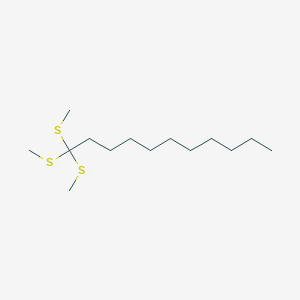
![{2-[Bis(trifluoromethyl)phosphanyl]ethyl}(dimethyl)phosphane](/img/structure/B14243762.png)
